molecular formula C16H36N2O B14596624 1-[(2-Aminoethyl)amino]tetradecan-2-OL CAS No. 60043-75-6

1-[(2-Aminoethyl)amino]tetradecan-2-OL

Katalognummer: B14596624
CAS-Nummer: 60043-75-6
Molekulargewicht: 272.47 g/mol
InChI-Schlüssel: PVRLCRSXXRKMHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2-Aminoethyl)amino]tetradecan-2-OL is an organic compound that belongs to the class of amines and alcohols It is characterized by the presence of both an amino group and a hydroxyl group attached to a long carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-[(2-Aminoethyl)amino]tetradecan-2-OL can be synthesized through several methods. One common approach involves the reaction of tetradecanol with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2-Aminoethyl)amino]tetradecan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[(2-Aminoethyl)amino]tetradecan-2-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[(2-Aminoethyl)amino]tetradecan-2-OL involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[(2-Aminoethyl)amino]tetradecan-2-OL is unique due to the presence of both an amino group and a hydroxyl group on a long carbon chain, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

60043-75-6

Molekularformel

C16H36N2O

Molekulargewicht

272.47 g/mol

IUPAC-Name

1-(2-aminoethylamino)tetradecan-2-ol

InChI

InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16(19)15-18-14-13-17/h16,18-19H,2-15,17H2,1H3

InChI-Schlüssel

PVRLCRSXXRKMHU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCC(CNCCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.